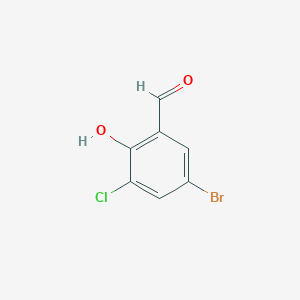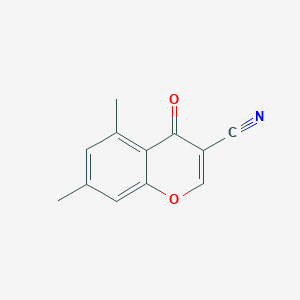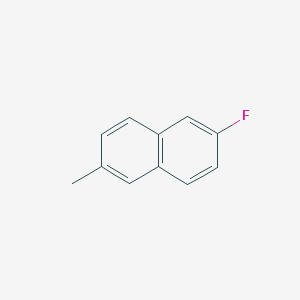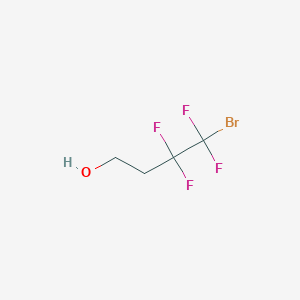
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
概要
説明
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H5BrF4O and a molecular weight of 224.98 g/mol . It is a colorless, volatile liquid with a boiling point of approximately 148°C at 30 mmHg . This compound is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
It is known to be a useful organic compound in various chemical reactions .
Mode of Action
It is known to exhibit special reactivity and selectivity in certain chemical reactions, making it valuable for the synthesis of other organic compounds .
Biochemical Pathways
The compound is used in the synthesis of fluorosulfonates . Fluorosulfonates are chemically scaled-up resist materials suitable for microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices .
Result of Action
The result of the action of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is primarily seen in its role as a precursor in the synthesis of fluorosulfonates . These fluorosulfonates are used in the production of semiconductor devices .
Action Environment
The compound is a liquid at room temperature . It should be stored in a dry, sealed environment at room temperature . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity .
生化学分析
Biochemical Properties
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions often involve hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes, thereby influencing their catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It binds to the active sites of enzymes, altering their conformation and affecting their catalytic activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored under dry, room temperature conditions. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are crucial for its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate . The reaction conditions typically include room temperature and a sealed, dry environment to ensure the purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to produce the compound in bulk.
化学反応の分析
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various halogenated derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is used in a variety of scientific research applications:
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used as a catalyst, ligand, or intermediate in the production of various industrial chemicals.
類似化合物との比較
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
- 2-(2-Bromotetrafluoroethyl)ethan-1-ol
- 1-Bromo-4-hydroxy-1,1,2,2-tetrafluorobutane
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTCOQHNKANLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371312 | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234443-21-1 | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
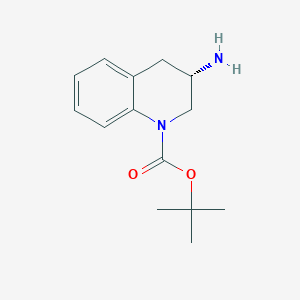
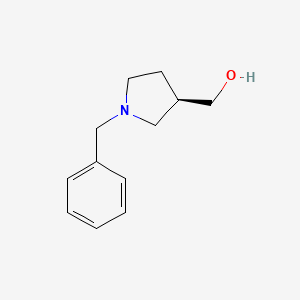
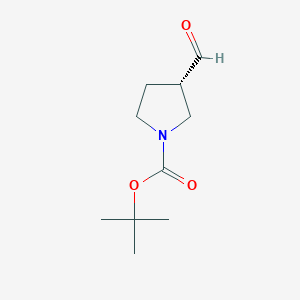
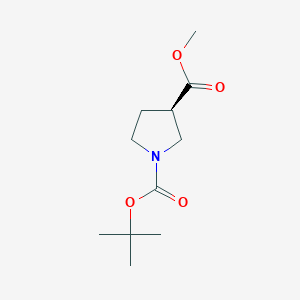
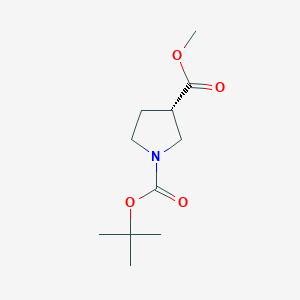
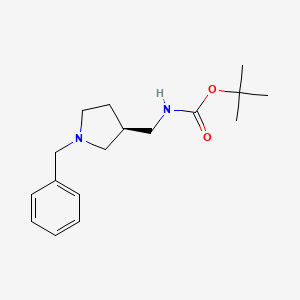
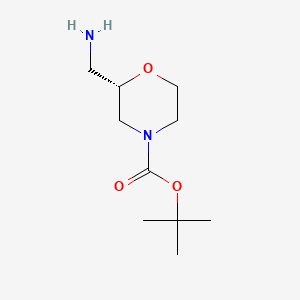
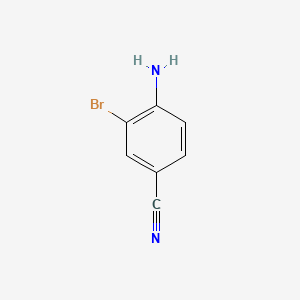
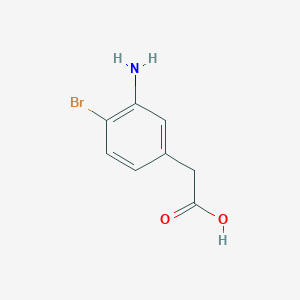
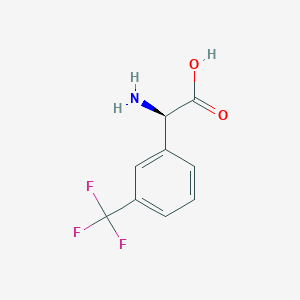
![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)
